Cas no 2097932-57-3 (5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole)

5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole is a structurally complex heterocyclic compound featuring a fused benzofuran-sulfonyl moiety, a fluorinated pyrrolidine ring, and a methyl-substituted oxadiazole group. This molecular architecture imparts unique physicochemical properties, including enhanced stability and selective reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of fluorine improves metabolic resistance, while the oxadiazole core contributes to strong binding affinity in target interactions. Its sulfonyl group further enhances solubility and bioavailability. This compound is particularly suited for applications in the development of enzyme inhibitors or receptor modulators, where precise steric and electronic characteristics are critical.
5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole structure
2097932-57-3 structure
Product name:5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole
CAS No:2097932-57-3
MF:C15H16FN3O4S
MW:353.36864566803
CID:6147944
PubChem ID:126851858

5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole
    • F1908-3287
    • 5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
    • 2097932-57-3
    • 5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
    • AKOS032464670
    • Inchi: 1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3
    • InChI Key: UIWJXYAFWYYNNY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(CCO2)C=1)(N1CC(CC1C1=NC(C)=NO1)F)(=O)=O

Computed Properties

  • Exact Mass: 353.08455534g/mol
  • Monoisotopic Mass: 353.08455534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.9Ų

5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-3287-10μmol
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1908-3287-20μmol
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1908-3287-40mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1908-3287-4mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1908-3287-25mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1908-3287-20mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1908-3287-75mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1908-3287-1mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1908-3287-3mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1908-3287-2mg
5-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
2097932-57-3 90%+
2mg
$59.0 2023-05-17

Additional information on 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole

Introduction to 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole (CAS No. 2097932-57-3)

5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole (CAS No. 2097932-57-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 2,3-dihydrobenzofuran moiety, a sulfonyl group, and a fluorinated pyrrolidine ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to develop efficient and scalable routes for the production of this compound. For instance, the use of transition-metal-catalyzed reactions and microwave-assisted synthesis has significantly improved the efficiency and selectivity of the synthetic process.

In terms of its biological activity, 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole has shown promising results in various preclinical studies. Research has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Beyond its anti-inflammatory properties, 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of Akt and Erk kinases, which are crucial for the survival and growth of cancer cells.

The pharmacokinetic properties of 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-oxadiazole have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties make it suitable for further development as an orally administered therapeutic agent. Additionally, the compound's low toxicity profile in animal models suggests that it may have a favorable safety margin for clinical use.

To further explore the therapeutic potential of 5-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl-3-methyl-1,2,4-o xadiazole, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various inflammatory and cancer-related conditions. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, 5 - 1 - ( 2 , 3 - dihydro - 1 - benzofuran - 5 - sulfonyl ) - 4 - fluoropyrrolidin - 2 - yl - 3 - methyl - 1 , 2 , 4 - oxadiazole (CAS No. 2097932 - 57 - 3) represents a promising lead compound in the development of novel therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.